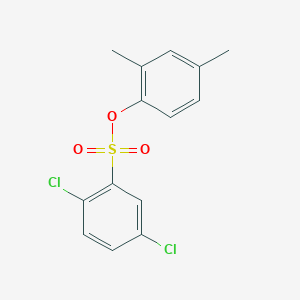
2,4-dimethylphenyl 2,5-dichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethylphenyl 2,5-dichlorobenzenesulfonate: is an organic compound with the molecular formula C14H12Cl2O3S It is a sulfonate ester derived from 2,4-dimethylphenol and 2,5-dichlorobenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylphenyl 2,5-dichlorobenzenesulfonate typically involves the esterification of 2,4-dimethylphenol with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dimethylphenol+2,5-dichlorobenzenesulfonyl chloride→2,4-dimethylphenyl 2,5-dichlorobenzenesulfonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-dimethylphenyl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dimethylphenol and 2,5-dichlorobenzenesulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethylformamide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used (e.g., 2,4-dimethylphenyl amine, 2,4-dimethylphenyl thiol).
Hydrolysis: 2,4-dimethylphenol and 2,5-dichlorobenzenesulfonic acid.
Reduction: 2,4-dimethylphenyl 2,5-dichlorobenzenesulfonamide.
Scientific Research Applications
Chemistry: 2,4-dimethylphenyl 2,5-dichlorobenzenesulfonate is used as an intermediate in organic synthesis. It can be employed in the preparation of various functionalized aromatic compounds through nucleophilic substitution reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dimethylphenyl 2,5-dichlorobenzenesulfonate in chemical reactions involves the activation of the sulfonate ester group, making it susceptible to nucleophilic attack. The electron-withdrawing nature of the sulfonate group enhances the electrophilicity of the carbon atom, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
- 2,4-dimethylphenyl benzenesulfonate
- 2,5-dichlorophenyl 2,4-dimethylbenzenesulfonate
- 2,4-dimethylphenyl 4-chlorobenzenesulfonate
Uniqueness: 2,4-dimethylphenyl 2,5-dichlorobenzenesulfonate is unique due to the presence of both methyl and chlorine substituents on the aromatic rings. This combination of substituents can influence the reactivity and properties of the compound, making it distinct from other sulfonate esters.
Properties
IUPAC Name |
(2,4-dimethylphenyl) 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O3S/c1-9-3-6-13(10(2)7-9)19-20(17,18)14-8-11(15)4-5-12(14)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVBPZSFXGUCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














